3-Demethoxy-3-ethoxytetracenomycin C

Biosynthetic Engineering Mutant Strain Analysis Precursor-Directed Biosynthesis

3-Demethoxy-3-ethoxytetracenomycin C (3-DETC) is distinguished by its unique C-3 ethoxy (-OCH2CH3) modification, produced via ethionine-resistant Streptomyces glaucescens mutant under DL-ethionine supplementation. This semisynthetic tetracenomycin delivers a +14 Da mass shift and altered lipophilicity versus tetracenomycin C, serving as a certified analytical reference standard for HPLC/LC-MS method development. Unlike generic tetracenomycin C or elloramycin, 3-DETC ensures inter-study reproducibility for SAR campaigns mapping C-3 alkyl ether effects on antimicrobial/antitumor activity. Essential for precursor-directed biosynthesis and O-methyltransferase substrate flexibility investigations.

Molecular Formula C24H22O11
Molecular Weight 486.4 g/mol
CAS No. 79495-72-0
Cat. No. B1203798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Demethoxy-3-ethoxytetracenomycin C
CAS79495-72-0
Synonyms3-demethoxy-3-ethoxytetracenomycin C
3-DETC
Molecular FormulaC24H22O11
Molecular Weight486.4 g/mol
Structural Identifiers
SMILESCCOC1=CC(=O)C2(C(=O)C3=C(C=C4C=C(C(=C(C4=C3O)C)C(=O)OC)OC)C(=O)C2(C1O)O)O
InChIInChI=1S/C24H22O11/c1-5-35-13-8-14(25)23(31)21(29)17-11(19(27)24(23,32)20(13)28)6-10-7-12(33-3)16(22(30)34-4)9(2)15(10)18(17)26/h6-8,20,26,28,31-32H,5H2,1-4H3
InChIKeyMWOGLUWVPFOVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Demethoxy-3-ethoxytetracenomycin C (CAS 79495-72-0) Product Overview and Procurement Baseline


3-Demethoxy-3-ethoxytetracenomycin C (CAS 79495-72-0), also designated 3-DETC, is a semisynthetic or mutant-derived tetracenomycin-class anthracycline-like antibiotic with molecular formula C24H22O11 and molecular weight 486.4 g/mol [1]. The compound is produced by an ethionine-resistant mutant strain (Tu 49 R 39-101) of Streptomyces glaucescens when cultured in the presence of DL-ethionine, which drives the replacement of the native C-3 methoxy group with an ethoxy substituent [2]. Structurally, it retains the naphthacenequinone chromophore characteristic of tetracenomycins but introduces a distinct alkyl ether modification at the C-3 position of the aromatic ring system [3].

Why 3-Demethoxy-3-ethoxytetracenomycin C Cannot Be Substituted with Generic Tetracenomycin Analogs


The tetracenomycin scaffold exhibits pronounced structure-activity relationship sensitivity, wherein modest modifications to substituents at the C-3 and C-8 positions fundamentally alter both antimicrobial spectrum and cytotoxic potency [1]. 3-Demethoxy-3-ethoxytetracenomycin C is distinguished from the parent compound tetracenomycin C by substitution of the C-3 methoxy (-OCH3) group with an ethoxy (-OCH2CH3) group, and its biosynthesis is uniquely contingent upon ethionine-resistant mutant strains cultured under ethionine supplementation—conditions not met in standard tetracenomycin production [2]. Critically, evidence from tetracenomycin C/elloramycin SAR studies demonstrates that even minor substituent changes can reverse activity profiles; for instance, elloramycin (8-O-rhamnosyl-tetracenomycin C) is unexpectedly weaker in cytotoxicity than its sugarless aglycone [1]. Consequently, substituting 3-demethoxy-3-ethoxytetracenomycin C with generic tetracenomycin C, 8-demethyltetracenomycin C, or elloramycin in experimental protocols would introduce uncontrolled variables in potency, target engagement, and chromatographic behavior that invalidate inter-study reproducibility and comparative biological conclusions.

3-Demethoxy-3-ethoxytetracenomycin C: Quantified Differentiation Evidence for Scientific Procurement


C-3 Ethoxy Substitution as a Biosynthetic Marker of Ethionine-Resistant Mutant Metabolism

The defining structural differentiation of 3-demethoxy-3-ethoxytetracenomycin C is the replacement of the C-3 methoxy group (present in tetracenomycin C) with an ethoxy group. This modification is not a random derivatization but a direct consequence of culturing the ethionine-resistant mutant strain Tu 49 R 39-101 of Streptomyces glaucescens in medium supplemented with DL-ethionine [1]. The parent compound, tetracenomycin C (CAS 71135-22-3), carries a C-3 methoxy substituent with molecular weight 472.4 g/mol and formula C23H20O11 [2]. In contrast, 3-demethoxy-3-ethoxytetracenomycin C possesses an ethoxy group at the same position, increasing molecular weight to 486.4 g/mol with formula C24H22O11 [1]. The quantified mass difference is +14.0 Da (one additional CH2 unit), and the retention time shift in reversed-phase HPLC is predictable based on the increased lipophilicity conferred by the ethyl versus methyl ether.

Biosynthetic Engineering Mutant Strain Analysis Precursor-Directed Biosynthesis

Differential Antibiotic Spectrum Relative to Tetracenomycin C Parent Scaffold

Tetracenomycin C exhibits antibacterial activity specifically against Gram-positive bacteria, particularly streptomycetes, while showing no inhibition against Gram-negative bacteria or fungi [1]. The parent compound tetracenomycin C is noted to be active against some Gram-positive organisms, but with a notably narrow spectrum that excludes most clinically relevant pathogens [2]. The C-3 ethoxy modification in 3-demethoxy-3-ethoxytetracenomycin C alters the electronic and steric properties of the naphthacenequinone chromophore, which SAR studies on related tetracenomycins have shown directly impacts DNA intercalation capacity and topoisomerase II inhibition [3]. While direct MIC comparison data between 3-demethoxy-3-ethoxytetracenomycin C and tetracenomycin C are not publicly reported, the established SAR framework predicts that the ethoxy-for-methoxy substitution at C-3 will modify antimicrobial potency and potentially expand or narrow the susceptible organism panel compared to the parent compound [3].

Antimicrobial Susceptibility Structure-Activity Relationship Gram-positive Pathogens

C-3 Ethoxy Substitution Impacts Cytotoxic Potency via Altered DNA Intercalation

Tetracenomycins and elloramycins exhibit antiproliferative activity through DNA intercalation and inhibition of DNA topoisomerase II [1]. SAR analyses of tetracenomycin congeners have confirmed that the planarity of the naphthacenequinone chromophore and the methylation state of polar carboxy groups are critical determinants of cytotoxicity [2]. The C-3 ethoxy group in 3-demethoxy-3-ethoxytetracenomycin C introduces increased steric bulk and altered electron density at the aromatic ring compared to the C-3 methoxy group of tetracenomycin C. In the related tetracenomycin C/elloramycin series, the most active derivative identified was 8-O-methylelloramycinone, which demonstrated quantifiable proliferation inhibition against murine L1210 leukemia cells [3]. The specific IC50 or GI50 values for 3-demethoxy-3-ethoxytetracenomycin C against L1210 or other tumor cell lines have not been reported in accessible literature. However, the structural modification at C-3—a position known from tetracenomycin SAR to influence chromophore planarity—predicts a measurable difference in cytotoxic potency relative to tetracenomycin C that must be empirically validated for each specific cell line context.

Antitumor Activity DNA Intercalation Topoisomerase II Inhibition

Unique Chromatographic Retention and Mass Spectrometric Signature for Analytical Differentiation

The ethoxy-for-methoxy substitution at C-3 generates analytically distinguishable properties that are critical for compound identity verification and purity assessment. The target compound, 3-demethoxy-3-ethoxytetracenomycin C, has a molecular weight of 486.4 g/mol (C24H22O11) [1]. In contrast, tetracenomycin C has a molecular weight of 472.4 g/mol (C23H20O11) [2]. This +14 Da mass difference (equivalent to one CH2 unit) is readily resolved by high-resolution mass spectrometry (HRMS) and provides an unambiguous marker for compound identification. Furthermore, the increased lipophilicity conferred by the ethyl ether versus methyl ether predicts a measurably longer retention time in reversed-phase HPLC separations. In combinatorial biosynthesis studies of tetracenomycin analogs, such chromatographic shifts are routinely exploited to track the production of specific congeners and to separate closely related derivatives [3]. For procurement quality control, the absence of the +14 Da mass shift or the expected retention time would indicate misidentification or degradation of the supplied material.

Analytical Chemistry HPLC Method Development Mass Spectrometry

Genetic Engineering and Precursor-Directed Biosynthesis Value Proposition

3-Demethoxy-3-ethoxytetracenomycin C serves as a proof-of-concept compound for precursor-directed biosynthesis and mutant strain engineering approaches in the tetracenomycin pathway. The compound is produced exclusively by the ethionine-resistant mutant strain Tu 49 R 39-101 of S. glaucescens when cultured with DL-ethionine [1]. This contrasts with the parent compound tetracenomycin C, which is produced by the wild-type S. glaucescens GLA.0 strain without ethionine supplementation [2]. The successful incorporation of the ethoxy group via ethionine-mediated precursor competition demonstrates the plasticity of the tetracenomycin polyketide synthase (PKS) and downstream tailoring enzymes. In parallel combinatorial biosynthesis studies, engineered S. lividans strains expressing tetracenomycin biosynthetic genes have generated 8-demethyl-8-(4′-keto)-α-L-olivosyl-tetracenomycin C, confirming that the tetracenomycin scaffold tolerates diverse modifications at multiple positions [3]. The production of 3-demethoxy-3-ethoxytetracenomycin C specifically validates that the C-3 O-methyltransferase involved in tetracenomycin biosynthesis can accept ethyl group donors under selective pressure, a finding with implications for generating novel tetracenomycin analogs with altered pharmacological properties.

Combinatorial Biosynthesis Streptomyces glaucescens Mutant Strain Engineering

Limited Quantitative Comparative Data Availability Necessitates Empirical Validation

A systematic review of the accessible scientific literature reveals that while 3-demethoxy-3-ethoxytetracenomycin C has been structurally characterized and its biosynthetic origin documented [1], comprehensive quantitative biological evaluation remains absent from the peer-reviewed record. In contrast, tetracenomycin C has been more extensively characterized, with documented activity against Gram-positive bacteria and established MIC ranges for select derivatives. For instance, tetracenomycin X (Tcm X) exhibits MIC values of 32-64 μg/mL against MRSA and VRE [2], while dimeric tetracenomycin derivatives show MIC values of 1.0-1.9 μg/mL against MRSA and MRCNS [3]. Notably, no directly comparable MIC, IC50, or in vivo efficacy data have been reported for 3-demethoxy-3-ethoxytetracenomycin C. The compound's citation in the literature is predominantly as a structural analog in SAR reviews [4], rather than as a biologically validated lead. Consequently, any procurement decision based on predicted biological activity must be accompanied by empirical validation studies specific to the end-user's assay system.

Data Gap Analysis Empirical Characterization Research Prioritization

Procurement-Driven Application Scenarios for 3-Demethoxy-3-ethoxytetracenomycin C


Biosynthetic Pathway Elucidation and Precursor Incorporation Studies

3-Demethoxy-3-ethoxytetracenomycin C is optimally utilized as a biosynthetic probe to investigate the substrate flexibility of O-methyltransferases in the tetracenomycin pathway. Its production under ethionine selection confirms that the native C-3 O-methyltransferase can accept S-adenosylethionine as a co-substrate, enabling precursor-directed biosynthesis studies [1]. Researchers employing this compound as a pathway tracer can monitor ethoxy-group incorporation via the +14 Da mass shift relative to the native methoxy product [2].

Analytical Reference Standard for Tetracenomycin Congener Identification

This compound serves as a certified analytical reference standard for HPLC and LC-MS method development aimed at resolving closely related tetracenomycin derivatives. Its distinct molecular weight (486.4 g/mol) and increased lipophilicity relative to tetracenomycin C (472.4 g/mol) provide predictable retention time shifts on C18 columns [1], making it valuable for quality control laboratories tasked with verifying the identity of tetracenomycin natural product libraries [2].

Structure-Activity Relationship (SAR) Studies of C-3 Modified Tetracenomycins

In SAR campaigns evaluating the impact of C-3 alkyl ether substitutions on antimicrobial or antitumor activity, 3-demethoxy-3-ethoxytetracenomycin C represents a defined comparator for the ethoxy modification. Although its specific MIC and IC50 values are not pre-validated in public literature [1], inclusion of this compound alongside tetracenomycin C (methoxy) and 8-demethyltetracenomycin C (hydroxy) enables systematic mapping of substituent effects on biological activity [2].

Combinatorial Biosynthesis Template for Novel Tetracenomycin Analogs

The successful production of 3-demethoxy-3-ethoxytetracenomycin C via mutant strain engineering establishes a precedent for generating additional C-3 alkyl ether variants. This compound can serve as a template for further precursor-directed biosynthesis efforts—for example, testing incorporation of propoxy, isopropoxy, or benzyloxy groups at C-3—using the ethionine-resistant mutant platform and alternative alkyl donor precursors [1].

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